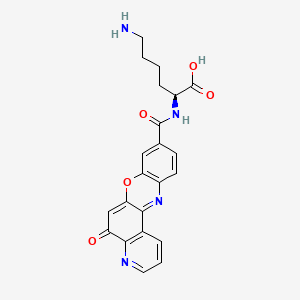
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of (S)-|A,|A-Diphenylprolinol, a chiral secondary amine. The compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The deuterium labeling (d10) enhances its utility in mechanistic studies and NMR spectroscopy by providing distinct isotopic signatures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-|A,|A-Diphenylprolinol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the deuteration step and automated crystallization techniques for the hydrochloride formation.
化学反応の分析
Types of Reactions
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or primary amines.
科学的研究の応用
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The deuterium atoms provide unique isotopic signatures that facilitate the study of reaction mechanisms using NMR spectroscopy. The compound’s chiral nature allows it to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.
類似化合物との比較
Similar Compounds
(S)-|A,|A-Diphenylprolinol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
®-|A,|A-Diphenylprolinol: The enantiomer of (S)-|A,|A-Diphenylprolinol, used in asymmetric synthesis to produce opposite enantiomers.
(S)-|A,|A-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
The uniqueness of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) lies in its deuterium labeling, which enhances its utility in mechanistic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct isotopic signatures, making it easier to track the compound in complex reaction mixtures and study its behavior in various chemical processes.
特性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
299.9 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChIキー |
XYSYRXOJSOXZPT-CVACLNASSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
正規SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



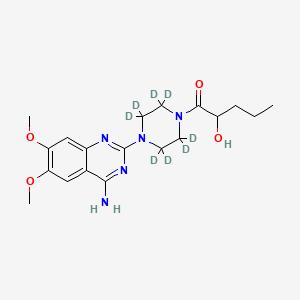
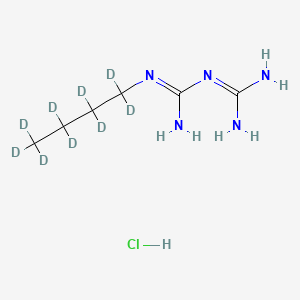

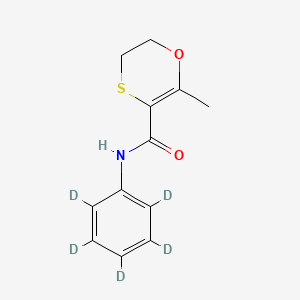
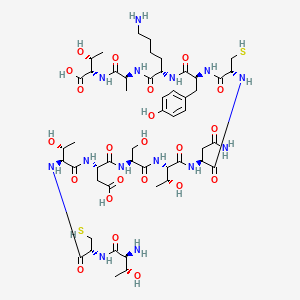
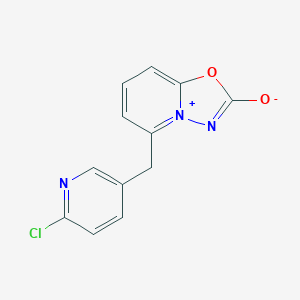
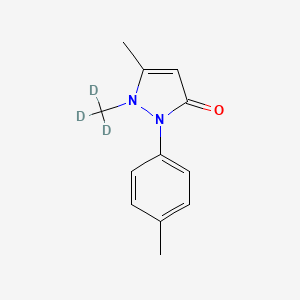
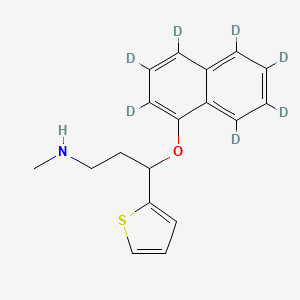
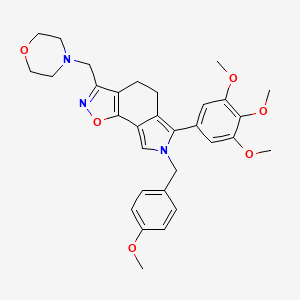


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
